molecular formula C16H16Cl2N6O B15287317 Rel-((1R,4S)-4-((2-amino-6-chloro-5-((E)-(4-chlorophenyl)diazenyl)pyrimidin-4-yl)amino)cyclopent-2-en-1-yl)methanol

Rel-((1R,4S)-4-((2-amino-6-chloro-5-((E)-(4-chlorophenyl)diazenyl)pyrimidin-4-yl)amino)cyclopent-2-en-1-yl)methanol

Cat. No.: B15287317
M. Wt: 379.2 g/mol
InChI Key: KZQMZONKDSNMSL-JOYOIKCWSA-N
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Description

(1R,4S)-rel-4-[[2-Amino-6-chloro-5-[(4-chlorophenyl)azo]-4-pyrimidinyl]amino]-2-cyclopentene-1-methanol is a complex organic compound with a unique structure that includes a cyclopentene ring, a pyrimidine ring, and an azo linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4S)-rel-4-[[2-Amino-6-chloro-5-[(4-chlorophenyl)azo]-4-pyrimidinyl]amino]-2-cyclopentene-1-methanol involves multiple steps. One common synthetic route starts with the preparation of the pyrimidine ring, followed by the introduction of the azo group and the cyclopentene ring. The reaction conditions typically involve the use of solvents such as acetonitrile or dimethylformamide, and catalysts like palladium on carbon or copper sulfate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,4S)-rel-4-[[2-Amino-6-chloro-5-[(4-chlorophenyl)azo]-4-pyrimidinyl]amino]-2-cyclopentene-1-methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro groups, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1R,4S)-rel-4-[[2-Amino-6-chloro-5-[(4-chlorophenyl)azo]-4-pyrimidinyl]amino]-2-cyclopentene-1-methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to form stable complexes with proteins makes it valuable for investigating biochemical pathways.

Medicine

In medicine, (1R,4S)-rel-4-[[2-Amino-6-chloro-5-[(4-chlorophenyl)azo]-4-pyrimidinyl]amino]-2-cyclopentene-1-methanol has potential applications as a therapeutic agent. Its interactions with specific molecular targets can be exploited for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (1R,4S)-rel-4-[[2-Amino-6-chloro-5-[(4-chlorophenyl)azo]-4-pyrimidinyl]amino]-2-cyclopentene-1-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-chloro-6-methylpyrimidine: This compound shares the pyrimidine ring structure but lacks the azo linkage and cyclopentene ring.

    2-Amino-5-chlorobenzophenone: This compound has a similar amino and chloro substitution pattern but differs in the overall structure and functional groups.

Uniqueness

The uniqueness of (1R,4S)-rel-4-[[2-Amino-6-chloro-5-[(4-chlorophenyl)azo]-4-pyrimidinyl]amino]-2-cyclopentene-1-methanol lies in its combination of structural features, including the cyclopentene ring, azo linkage, and pyrimidine ring. This combination imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C16H16Cl2N6O

Molecular Weight

379.2 g/mol

IUPAC Name

[(1R,4S)-4-[[2-amino-6-chloro-5-[(4-chlorophenyl)diazenyl]pyrimidin-4-yl]amino]cyclopent-2-en-1-yl]methanol

InChI

InChI=1S/C16H16Cl2N6O/c17-10-2-5-11(6-3-10)23-24-13-14(18)21-16(19)22-15(13)20-12-4-1-9(7-12)8-25/h1-6,9,12,25H,7-8H2,(H3,19,20,21,22)/t9-,12+/m0/s1

InChI Key

KZQMZONKDSNMSL-JOYOIKCWSA-N

Isomeric SMILES

C1[C@H](C=C[C@H]1NC2=C(C(=NC(=N2)N)Cl)N=NC3=CC=C(C=C3)Cl)CO

Canonical SMILES

C1C(C=CC1NC2=C(C(=NC(=N2)N)Cl)N=NC3=CC=C(C=C3)Cl)CO

Origin of Product

United States

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